molecular formula C8H7BN2O2 B1388250 Quinoxalin-6-ylboronic acid CAS No. 852432-98-5

Quinoxalin-6-ylboronic acid

Cat. No. B1388250
M. Wt: 173.97 g/mol
InChI Key: AWONZXSTLZEBCM-UHFFFAOYSA-N
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Description

Quinoxalin-6-ylboronic acid, also known as QBA, is an organic compound that contains both boronic acid and quinoxaline functional groups . It has a CAS Number of 852432-98-5 and a molecular weight of 173.97 .


Molecular Structure Analysis

The molecular structure of Quinoxalin-6-ylboronic acid is represented by the Inchi Code: 1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H . This indicates that the molecule is composed of 8 carbon atoms, 7 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Quinoxalin-6-ylboronic acid is a solid substance . It is stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

1. Aldose Reductase Inhibitors

Quinoxalines have been studied for their potential as aldose reductase inhibitors, which can be beneficial in managing diabetic complications. A study highlighted the synthesis of quinoxaline derivatives demonstrating both aldose reductase inhibition and potent antioxidant activity. These derivatives, especially those containing phenolic structures, have shown promise in managing oxidative stress related to diabetes (Qin et al., 2015).

2. Fluorescent Properties and Synthesis

Quinoxalines are also explored for their fluorescence properties, making them useful in the development of fluorophores. A particular study focused on the synthesis of a fluorescent quinoxalinylium derivative, which exhibits emission at 580 nm when excited at 470 nm. This finding opens up potential applications in fluorescent probes or in the field of imaging (Koner & Ray, 2008).

3. Antiviral and Immunomodulatory Effects

Research has been conducted on the antiviral properties of quinoxaline derivatives. A study demonstrated that a specific quinoxaline derivative can modulate the immune response by affecting pro-inflammatory markers. This suggests a potential role for these compounds in enhancing antiviral resistance while minimizing autoimmunological side effects (Antonovych et al., 2015).

4. Echinomycin Biosynthesis and Anticancer Activity

Quinoxalines play a role in the biosynthesis of echinomycin, a compound with notable anticancer properties. A study demonstrated the involvement of quinoxaline derivatives in this biosynthetic pathway, highlighting their significance in the production of cancer-fighting drugs (Zhang et al., 2013).

5. Electrochemical Studies

Quinoxaline derivatives have been subject to electrochemical studies to understand their redox behaviors. Such studies are crucial in developing sensors and other electronic applications. For example, the redox behavior of a quinoxaline carboxylic acid derivative was studied at a glassy carbon electrode, revealing insights into its thermodynamic and kinetic properties (Shah et al., 2014).

6. DNA Interaction and Antitumor Activity

Quinoxaline derivatives have been evaluated for their DNA-binding properties and potential antitumor activity. Studies have shown that certain quinoxaline derivatives can intercalate with DNA, impacting their therapeutic potential against cancer. The interaction with DNA, alongside other molecular properties, contributes to their efficacy as antitumor agents (Gu et al., 2017).

Safety And Hazards

Quinoxalin-6-ylboronic acid is labeled with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, Quinoxalin-6-ylboronic acid, with its quinoxaline functional group, may also find similar applications in the future.

properties

IUPAC Name

quinoxalin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BN2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONZXSTLZEBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NC=CN=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662803
Record name Quinoxalin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxalin-6-ylboronic acid

CAS RN

852432-98-5
Record name Quinoxalin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 852432-98-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 6-quinoxaline boronic acid pinacol ester (S50) (256 mg, 1.00 mmol, 1.00 equiv) in THF (2.0 mL) at 23° C. was added H2O (8.0 mL) and NaIO4 (321 mg, 1.50 mmol, 1.50 equiv). After stirring for 1.0 hr at 23° C., the reaction mixture was added to 1N HCl aq (20 mL) and was further stirred for 1.0 hr. To the reaction mixture was added EtOAc (20 mL) and the phases were separated. The aqueous phase was extracted with EtOAc (2×20 mL). The combined organic phases are washed with brine (20 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was triturated with Et2O to afford 121 mg of the title compound as a colorless solid (70% yield).
Quantity
256 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
321 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Peschiulli, V Smout, TE Storr… - … A European Journal, 2013 - Wiley Online Library
… Finally, direct heteroarylation of 1 a with an aza analogue of quinoline, quinoxalin-6-ylboronic acid pinacol ester, was investigated and the anticipated product (44) was isolated in 52 % …

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